
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a bromine atom attached to a dioxaindan ring system, which is further connected to a methanesulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride typically involves the bromination of 1,3-dioxaindan followed by the introduction of the methanesulfonyl chloride group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The subsequent sulfonylation step involves the reaction of the brominated intermediate with methanesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions yield substituted dioxaindan derivatives, while coupling reactions produce complex organic molecules with extended carbon frameworks.
科学的研究の応用
Chemistry
In chemistry, (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Its structural features may contribute to binding affinity and specificity for certain enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of (7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride involves its interaction with molecular targets through its functional groups. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
(7-Bromo-1,3-dioxaindan-5-yl)methanol: This compound is structurally similar but lacks the methanesulfonyl chloride group, affecting its reactivity and applications.
(7-Bromo-1,3-dioxaindan-5-yl)methanamine: Another related compound with an amine group instead of the methanesulfonyl chloride group, leading to different chemical properties and uses.
Uniqueness
(7-Bromo-1,3-dioxaindan-5-yl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the methanesulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C8H6BrClO4S |
|---|---|
分子量 |
313.55 g/mol |
IUPAC名 |
(7-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-1-5(3-15(10,11)12)2-7-8(6)14-4-13-7/h1-2H,3-4H2 |
InChIキー |
VCEFDAVVXKXXNL-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)CS(=O)(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)

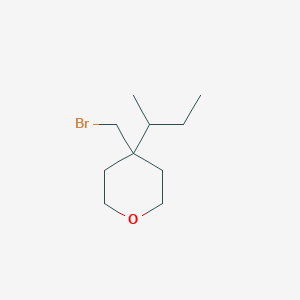
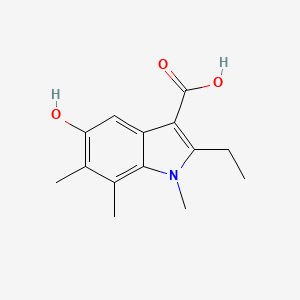

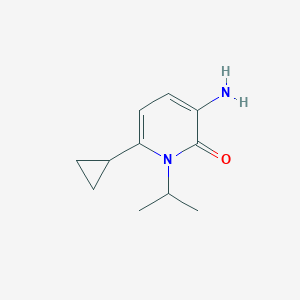
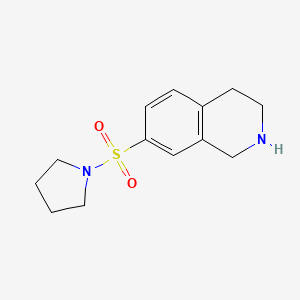

![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)

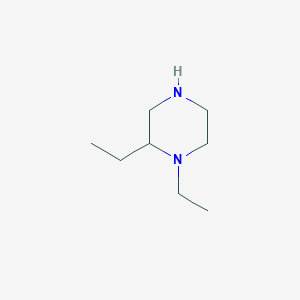
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
